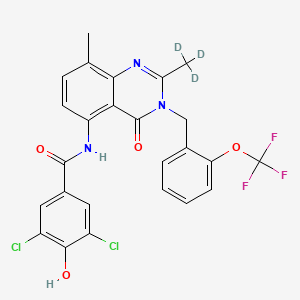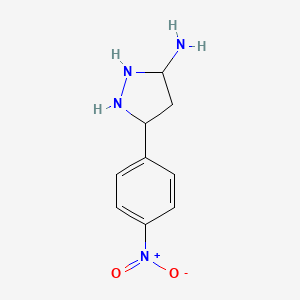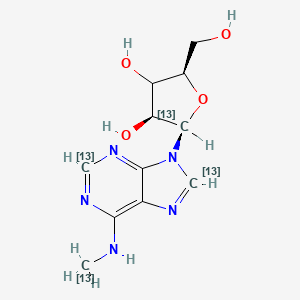
Carbon monoxide;pentane-2,4-dione;rhodium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;pentane-2,4-dione;rhodium typically involves the reaction of rhodium chloride with pentane-2,4-dione in the presence of a base, followed by the introduction of carbon monoxide. The reaction conditions often include:
Solvent: Methanol or ethanol
Temperature: Room temperature to reflux
Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over the reaction parameters.
化学反应分析
Types of Reactions
Carbon monoxide;pentane-2,4-dione;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state rhodium complexes.
Reduction: It can be reduced to lower oxidation state rhodium complexes.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or oxygen under mild conditions.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Ligands such as phosphines or amines can be introduced under ambient conditions.
Major Products
The major products formed from these reactions include various rhodium complexes with different oxidation states and ligand environments, which can be tailored for specific applications in catalysis.
科学研究应用
Carbon monoxide;pentane-2,4-dione;rhodium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential in biological imaging and as a therapeutic agent due to its unique coordination properties.
Medicine: Explored for its anticancer properties, leveraging the cytotoxic effects of rhodium complexes.
Industry: Utilized in the production of fine chemicals and pharmaceuticals, owing to its catalytic efficiency and selectivity.
作用机制
The mechanism by which carbon monoxide;pentane-2,4-dione;rhodium exerts its effects involves the coordination of the rhodium center with various substrates. The molecular targets include:
Enzymes: Inhibition or activation of specific enzymes through coordination with the rhodium center.
Pathways: Modulation of cellular pathways by interacting with biomolecules, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Nickel(II) acetylacetonate: Similar coordination environment but with nickel instead of rhodium.
Cobalt(III) acetylacetonate: Another similar compound with cobalt, exhibiting different redox properties.
Uniqueness
Carbon monoxide;pentane-2,4-dione;rhodium is unique due to the presence of rhodium, which imparts distinct catalytic properties and reactivity compared to its nickel and cobalt counterparts. The ability to form stable complexes with a variety of ligands makes it particularly valuable in catalysis and material science.
属性
分子式 |
C7H7O4Rh- |
|---|---|
分子量 |
258.03 g/mol |
IUPAC 名称 |
carbon monoxide;pentane-2,4-dione;rhodium |
InChI |
InChI=1S/C5H7O2.2CO.Rh/c1-4(6)3-5(2)7;2*1-2;/h3H,1-2H3;;;/q-1;;; |
InChI 键 |
YAZBGTXTZPTSPT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)[CH-]C(=O)C.[C-]#[O+].[C-]#[O+].[Rh] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)



